molecular formula C21H16F2N4OS B11206196 N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11206196
M. Wt: 410.4 g/mol
InChI Key: BFLCGYJFFXXWNP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes fluorinated aromatic rings and a pyrrolo[3,2-d]pyrimidine core, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine ring system.

    Introduction of Fluorinated Aromatic Rings: The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorinated anilines or phenols as starting materials.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, typically using thiols or disulfides.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s fluorinated aromatic rings and pyrrolo[3,2-d]pyrimidine core make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity could be harnessed for the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The fluorinated aromatic rings may enhance binding affinity and specificity, while the pyrrolo[3,2-d]pyrimidine core could facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-fluoro-3-nitrophenylureido)phenyl)glycine: This compound shares the fluorinated aromatic rings but differs in its core structure and functional groups.

    3-fluoro-4-[(1-methylethyl)thio]benzoyl chloride: Similar in having a fluorinated aromatic ring and a thioether linkage, but lacks the pyrrolo[3,2-d]pyrimidine core.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its combination of fluorinated aromatic rings and a pyrrolo[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H16F2N4OS

Molecular Weight

410.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H16F2N4OS/c1-12-2-7-15(8-17(12)23)27-18(28)10-29-21-20-19(25-11-26-21)16(9-24-20)13-3-5-14(22)6-4-13/h2-9,11,24H,10H2,1H3,(H,27,28)

InChI Key

BFLCGYJFFXXWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F)F

Origin of Product

United States

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